molecular formula C23H20ClN3O3S2 B4563562 2-(2-chloro-5-methylphenoxy)-N-(2-mercapto-6-methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)propanamide

2-(2-chloro-5-methylphenoxy)-N-(2-mercapto-6-methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)propanamide

Cat. No.: B4563562
M. Wt: 486.0 g/mol
InChI Key: WRDVQGSWBLTSNN-UHFFFAOYSA-N
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Description

2-(2-chloro-5-methylphenoxy)-N-(2-mercapto-6-methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)propanamide is a useful research compound. Its molecular formula is C23H20ClN3O3S2 and its molecular weight is 486.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 485.0634615 g/mol and the complexity rating of the compound is 735. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Radiotracer Applications : Research on the synthesis of herbicidal ingredients like ZJ0273, a compound with a pyrimidine ring, highlights the use of labeled compounds in studying the metabolism, mode of action, environmental behavior, and fate of herbicidal compounds. These labeled compounds serve as radiotracers, crucial for environmental and agricultural research (Yang, Ye, & Lu, 2008).

Chemical Synthesis and Reactivity : The reactivity of compounds containing mercapto and pyrimidine groups with active methylene compounds leads to the formation of various heterocycles. These reactions are foundational for the synthesis of new chemical entities with potential applications in materials science and chemical research (Shibuya, 1984).

Herbicidal Activity : The design and synthesis of compounds incorporating pyrimidine and thiadiazole rings demonstrate the approach in developing novel herbicides. These compounds, through their selective herbicidal activity, contribute to agricultural science by providing insights into weed management strategies (Liu & Shi, 2014).

Antiviral and Anticancer Research : The synthesis of compounds through reactions of thiophene and pyrimidine derivatives is explored for antiviral and anticancer evaluations. This research area is significant for developing new therapeutic agents and understanding the molecular basis of their activity (Sayed & Ali, 2007).

Inhibitory Studies Against Human Breast Cancer : Organotin(IV) complexes with heterocyclic thioamides, including 2-mercapto-pyrimidine derivatives, have been synthesized and characterized. These compounds were tested for their cytotoxicity against human breast adenocarcinoma cells, showcasing the intersection of inorganic chemistry and oncology research (Shpakovsky et al., 2012).

Properties

IUPAC Name

2-(2-chloro-5-methylphenoxy)-N-(6-methyl-4-oxo-5-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O3S2/c1-12-9-10-16(24)17(11-12)30-13(2)20(28)26-27-22(29)19-18(15-7-5-4-6-8-15)14(3)32-21(19)25-23(27)31/h4-11,13H,1-3H3,(H,25,31)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRDVQGSWBLTSNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OC(C)C(=O)NN2C(=O)C3=C(NC2=S)SC(=C3C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-chloro-5-methylphenoxy)-N-(2-mercapto-6-methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)propanamide
Reactant of Route 2
2-(2-chloro-5-methylphenoxy)-N-(2-mercapto-6-methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)propanamide
Reactant of Route 3
2-(2-chloro-5-methylphenoxy)-N-(2-mercapto-6-methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)propanamide
Reactant of Route 4
2-(2-chloro-5-methylphenoxy)-N-(2-mercapto-6-methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)propanamide
Reactant of Route 5
2-(2-chloro-5-methylphenoxy)-N-(2-mercapto-6-methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)propanamide
Reactant of Route 6
2-(2-chloro-5-methylphenoxy)-N-(2-mercapto-6-methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)propanamide

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